molecular formula C15H18FN3O2 B12496371 4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B12496371
M. Wt: 291.32 g/mol
InChI Key: JTZGJBYOIVTEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 3-fluoro-4-methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluoro-methoxyphenyl group is coupled with a halogenated precursor.

    Attachment of the piperidine ring: The final step involves the nucleophilic substitution of the oxadiazole intermediate with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions for introducing various substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Uniqueness

4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic properties and potential biological activity. Its combination of a fluoro-methoxyphenyl group with a piperidine ring further enhances its versatility in various applications.

Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H18FN3O2/c1-20-13-3-2-11(9-12(13)16)15-18-14(21-19-15)8-10-4-6-17-7-5-10/h2-3,9-10,17H,4-8H2,1H3

InChI Key

JTZGJBYOIVTEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3CCNCC3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.